![molecular formula C19H19F3N2O3 B4443057 2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4443057.png)
2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide
Overview
Description
2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, morpholinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(morpholin-4-yl)aniline to yield the benzamide intermediate.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where the benzamide intermediate is treated with sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide.
Reduction: Formation of 2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the morpholinyl group can enhance the compound’s ability to penetrate cell membranes, while the trifluoromethyl group can increase its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the trifluoromethyl group.
4-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the benzamide and morpholinyl groups.
N-(3-morpholin-4-ylphenyl)benzamide: Similar structure but lacks the methoxy and trifluoromethyl groups.
Uniqueness
2-methoxy-N-[3-(morpholin-4-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholinyl group improves its solubility and bioavailability.
Properties
IUPAC Name |
2-methoxy-N-(3-morpholin-4-ylphenyl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-17-11-13(19(20,21)22)5-6-16(17)18(25)23-14-3-2-4-15(12-14)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMCCTYOJBSLPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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